6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-chloroaniline with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the tert-butyl or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-tert-butyl-3-ethyl-2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7h)-dicarboxylate
- 5-tert-butyl-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Comparison: Compared to similar compounds, 6-tert-butyl-3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific structural features, such as the presence of both tert-butyl and chlorophenyl groups
Properties
Molecular Formula |
C18H20ClNO |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
6-tert-butyl-3-(4-chlorophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)14-4-9-17-13(10-14)11-20(12-21-17)16-7-5-15(19)6-8-16/h4-10H,11-12H2,1-3H3 |
InChI Key |
OPCCLYLVHHRFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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